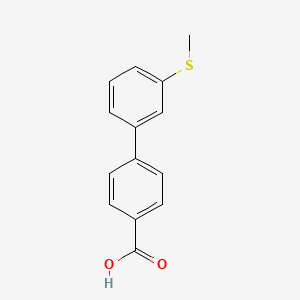

4-(3-Methylthiophenyl)benzoic acid

Description

Properties

IUPAC Name |

4-(3-methylsulfanylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUWWUXBGIXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 4 3 Methylthiophenyl Benzoic Acid and Analogues

Cross-Coupling Reactions in C-C and C-S Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the construction of C-C and C-S bonds, forming the backbone of many complex molecules.

Decarboxylative Cross-Coupling Strategies for Aryl Carboxylic Acids

Decarboxylative cross-coupling has emerged as a significant method for forming new C-C bonds by reacting a carboxylic acid with an organic halide, which results in the loss of carbon dioxide. wikipedia.org This approach is advantageous due to the use of relatively inexpensive and stable carboxylic acids. wikipedia.org The reaction typically requires a metal catalyst, a base, and an oxidant to proceed. wikipedia.org

Bimetallic catalysis, often involving palladium and copper or silver, is commonly employed. acs.org For instance, the coupling of aryl halides with ortho-substituted aromatic carboxylic acids can be achieved using a Pd-Cu bimetallic system. wikipedia.org The mechanism generally involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by a transmetalation step with an aryl-copper intermediate that is formed from the decarboxylation of the benzoic acid derivative. wikipedia.org More recently, dual nickel/photoredox catalysis has been developed for the decarboxylative C(sp²)-C(sp³) cross-coupling of α-oxy carboxylic acids with (hetero)aryl halides, providing access to complex heterocyclic structures. nih.gov Iron and nickel metallaphotoredox catalysis has also been shown to be effective for the cross-coupling of aryl iodides with carboxylic acids. acs.orgchemrxiv.org

| Catalyst System | Reactants | Key Features |

| Pd/Cu | Aryl Halide, Aryl Carboxylic Acid | Bimetallic system, often used for ortho-substituted acids. wikipedia.org |

| Pd/Ag | Aryl Halide, (Hetero)aryl Carboxylic Acid | Effective for synthesis of (hetero)arylated azoles. acs.org |

| Ni/Photoredox | (Hetero)aryl Halide, α-Oxy Carboxylic Acid | Enables synthesis of complex morpholines and other heterocycles. nih.gov |

| Fe/Ni Metallaphotoredox | Aryl Iodide, Carboxylic Acid | Utilizes inexpensive base metals. acs.orgchemrxiv.org |

Metal-Catalyzed Arylation and Thiolation Approaches

Metal-catalyzed reactions are fundamental for creating the diaryl sulfide (B99878) structure of 4-(3-Methylthiophenyl)benzoic acid. These methods can be broadly categorized into arylation (C-C bond formation) and thiolation (C-S bond formation).

C-C Bond Formation: Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a key strategy. For the synthesis of this compound, this could involve the reaction of a boronic acid derivative of one aromatic ring with a halide derivative of the other.

C-S Bond Formation: The formation of the thioether linkage is critical and can be achieved through several metal-catalyzed methods. Copper-catalyzed Ullmann-type reactions are a classic approach for C-S bond formation. rsc.org Modern protocols often use copper nanoparticles on various supports, which can catalyze the coupling of aryl halides with thiols in a ligand-free manner. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for thiolation, providing a versatile route to aryl thioethers from aryl halides or triflates and thiols. acsgcipr.orgacs.org These reactions typically proceed via oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiol, and subsequent reductive elimination to yield the aryl sulfide. acsgcipr.org Recent advancements have also led to palladium-catalyzed intermolecular transthioetherification, where an aryl halide can react directly with a thioether or thioester. rsc.orgnih.gov

| Metal Catalyst | Reaction Type | Reactants | Key Features |

| Palladium | Suzuki-Miyaura Coupling | Organoboron Compound, Organic Halide | Forms C-C bonds. |

| Copper | Ullmann-type Coupling | Aryl Halide, Thiol | Classic method for C-S bond formation. rsc.orgnih.gov |

| Palladium | Buchwald-Hartwig Thiolation | Aryl Halide/Triflate, Thiol | Versatile for C-S bond formation. acsgcipr.orgacs.org |

| Palladium | Transthioetherification | Aryl Halide, Thioether/Thioester | Direct exchange of aryl groups on sulfur. rsc.orgnih.gov |

Nucleophilic Substitution Routes for Thioether Linkages

The formation of thioether bonds can also be accomplished through nucleophilic substitution reactions. In the context of synthesizing this compound, a common strategy involves the reaction of a thiolate nucleophile with an aryl halide. For example, sodium methyl mercaptide can react with a 4-halobenzoic acid derivative. google.com

A classic method is the SNAr (nucleophilic aromatic substitution) reaction, where a potent nucleophile displaces a leaving group on an aromatic ring. nih.gov For this reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups. nih.gov The reaction between heteroaryl halides and thiols can proceed smoothly in the presence of a base like potassium carbonate. nih.gov

Recently, novel methods using neutral sulfur nucleophiles have been developed. For instance, N-heterocyclic carbene (NHC)-boryl sulfides can serve as neutral sources of sulfur nucleophiles, reacting with electrophiles like benzyl (B1604629) bromides to form thioethers. acs.orgnih.gov This approach avoids the use of potentially odorous and reactive anionic thiolates. organic-chemistry.org

Oxidative Transformations for Carboxylic Acid Synthesis

Oxidation reactions are crucial for introducing the carboxylic acid group onto the aromatic ring.

Oxidation of Methylbenzene Analogues to Benzoic Acid Derivatives

A common and direct route to benzoic acid derivatives is the oxidation of a methyl group on the corresponding toluene (B28343) analogue. For the synthesis of this compound, this would involve the oxidation of 4-methyl-3'-methylthio-1,1'-biphenyl.

Various oxidizing agents and catalytic systems can achieve this transformation. Potassium permanganate (B83412) (KMnO₄) and chromic acid are powerful, traditional oxidants. However, greener and more selective methods have been developed. For instance, chromium(III)-catalyzed aerobic oxidation can be performed in water with oxygen and potassium persulfate as co-oxidants. rsc.org Cobalt-catalyzed aerobic oxidation in the presence of N-hydroxyphthalimide (NHPI) is another effective method for converting methylarenes to carboxylic acids. nih.gov Photo-induced aerobic oxidation, promoted by bromine salts or utilizing photocatalysts, offers a metal-free alternative for this transformation. researchgate.net

| Reagent/Catalyst System | Key Features |

| Potassium Permanganate (KMnO₄) | Strong, classic oxidant. |

| Chromic Acid | Powerful, traditional oxidant. |

| Cr(III)/O₂/K₂S₂O₈ | Green, catalytic method in water. rsc.org |

| Co(OAc)₂/NHPI/O₂ | Catalytic aerobic oxidation. nih.gov |

| Light/Bromine Salt | Metal-free, photo-induced oxidation. researchgate.net |

Selective Sulfoxidation of Thioether Moieties

The thioether group in this compound is susceptible to oxidation, which can lead to the corresponding sulfoxide (B87167) and sulfone. While often an undesired side reaction, selective oxidation to the sulfoxide can be a valuable transformation for creating analogues with different electronic and steric properties.

Controlling the oxidation to the sulfoxide level without further oxidation to the sulfone requires mild and selective reagents. Hydrogen peroxide is a common oxidant, and its selectivity can be enhanced by using catalysts such as titanium-containing zeolites like TS-1. researchgate.netrsc.org These catalysts can exhibit shape selectivity, favoring the formation of the sulfoxide for sterically hindered thioethers. researchgate.netrsc.org Another approach involves using organic ligand-modified polyoxomolybdates, which can catalyze the selective oxidation of thioethers to sulfoxides with high efficiency and selectivity at room temperature. rsc.org Electrochemical methods have also been developed, where manganese porphyrin mediators can electrocatalytically oxidize thioethers to sulfoxides using water as the oxygen source, preventing overoxidation to the sulfone. acs.org Visible-light-promoted oxidation using photocatalysts like eosin (B541160) Y with molecular oxygen as the oxidant provides a mild and chemoselective method for this conversion. thieme-connect.com

| Reagent/Catalyst System | Product | Key Features |

| H₂O₂/TS-1 Zeolite | Sulfoxide/Sulfone | Shape-selective catalysis. researchgate.netrsc.org |

| Polyoxomolybdates/H₂O₂ | Sulfoxide | High selectivity at room temperature. rsc.org |

| Electrochemical (Mn-porphyrin) | Sulfoxide | Uses water as oxygen source, avoids overoxidation. acs.org |

| Eosin Y/Visible Light/O₂ | Sulfoxide | Mild, chemoselective photooxidation. thieme-connect.com |

Multi-Component and Divergent Synthetic Approaches

Multi-component reactions (MCRs) and divergent synthetic strategies represent powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a convergent and efficient manner. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of its core structural motifs, namely functionalized diaryl thioethers and benzoic acid derivatives.

One notable multi-component approach involves the synthesis of functionalized thioethers through the reaction of benzynes, cyclic thioethers, and various nucleophiles. mdpi.com This method allows for the incorporation of diverse functionalities into the thioether structure in a single step. For instance, the reaction of benzyne, generated in situ, with a cyclic thioether and a nucleophile such as potassium thiocyanate (B1210189), can introduce a thiocyanate group, which can be further elaborated to other sulfur-containing functionalities.

Divergent synthesis, on the other hand, allows for the creation of a library of structurally related compounds from a common intermediate. A pertinent example is the divergent synthesis of functionalized indoles and 2-pyridones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones. acs.org This strategy, involving a novel aza-semipinacol-type rearrangement, demonstrates how a single starting material can be guided down different reaction pathways to yield distinct heterocyclic scaffolds. acs.org While not directly yielding the target benzoic acid, this approach highlights the potential for developing divergent routes to its analogues by starting with a common benzoic acid-containing precursor and applying different reaction conditions or reagents to achieve structural diversity. For instance, a suitably substituted benzoic acid could be subjected to directed C-H activation under different catalytic systems to introduce various functional groups at different positions. mdpi.com

Another relevant multi-component strategy is the palladium-catalyzed three-component coupling of aryl halides, isocyanides, and carboxylic acids to synthesize imides. nih.gov This reaction demonstrates the feasibility of incorporating a carboxylic acid moiety in a multi-component fashion. Adapting such a strategy to include a sulfur-containing component could pave the way for a direct synthesis of this compound analogues.

The following table summarizes representative examples of multi-component reactions that could be conceptually applied to the synthesis of precursors or analogues of this compound.

| Reaction Type | Components | Catalyst/Reagent | Product Type | Potential Relevance | Reference |

| Benzyne MCR | Benzyne, Cyclic Thioether, Nucleophile | - | Functionalized Thioethers | Synthesis of diverse thioether building blocks | mdpi.com |

| Rearrangement | 6-Benzyl-3,6-dihydropyridin-2(1H)-one | NBS or NIS | Indenopyridin-2-ones or 2-Pyridones | Demonstrates divergent synthesis from a common core | acs.org |

| Imide Synthesis | Aryl Halide, Isocyanide, Carboxylic Acid | Palladium catalyst | Acyclic Imides | Incorporation of a carboxylic acid in an MCR | nih.gov |

| Thiazinone Synthesis | Imine, Thionicotinic Acid | T3P, Pyridine | Pyrido[3,2-e] rsc.orgnih.govthiazin-4-ones | Three-component synthesis of sulfur-containing heterocycles | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally friendly and sustainable manufacturing processes. Key areas of focus include the use of benign oxidants, catalytic systems, and the implementation of solvent-free and microwave-assisted procedures.

Environmentally Benign Oxidants and Catalytic Systems

The oxidation of the thioether moiety in this compound to the corresponding sulfoxide or sulfone is a key transformation for generating analogues with potentially different biological activities. Traditional oxidation methods often employ stoichiometric amounts of hazardous reagents. Green alternatives focus on the use of environmentally benign oxidants, with hydrogen peroxide (H₂O₂) being a prime example due to its high oxygen content and the generation of water as the only byproduct. mdpi.commdpi.com

Several studies have demonstrated the effective oxidation of sulfides to sulfoxides using H₂O₂ under various catalytic or catalyst-free conditions. For instance, a transition-metal-free oxidation of sulfides to sulfoxides can be achieved using H₂O₂ in glacial acetic acid, offering excellent yields and selectivity. mdpi.com Furthermore, the development of recyclable heterogeneous catalysts, such as carboxylated multi-walled carbon nanotubes (MWCNTs-COOH), allows for the clean oxidation of sulfides to sulfones with H₂O₂ under solvent-free conditions. mdpi.com

The selective oxidation of sulfides to sulfoxides can also be achieved with high enantioselectivity using a pre-formed manganese complex as a catalyst with H₂O₂. rsc.org This method is particularly valuable for the synthesis of chiral sulfoxide analogues. The table below presents data on the environmentally benign oxidation of various sulfides to sulfoxides, highlighting the efficiency and selectivity of these green protocols.

| Substrate | Oxidant | Catalyst/Conditions | Product | Yield (%) | Selectivity (%) | Reference |

| Methyl phenyl sulfide | 30% H₂O₂ | Glacial Acetic Acid | Methyl phenyl sulfoxide | 98 | >99 | mdpi.com |

| Di-n-butyl sulfide | 30% H₂O₂ | Glacial Acetic Acid | Di-n-butyl sulfoxide | 95 | >99 | mdpi.com |

| Thioanisole (B89551) | 30% H₂O₂ | MWCNTs-COOH | Methyl phenyl sulfone | 98 | >99 | mdpi.com |

| Diphenyl sulfide | 30% H₂O₂ | MWCNTs-COOH | Diphenyl sulfone | 95 | >99 | mdpi.com |

| Thioanisole | H₂O₂ | Mn-complex/Pivalic acid | (R)-Methyl phenyl sulfoxide | 95 | >99 (ee) | rsc.org |

Solvent-Free and Microwave-Assisted Synthetic Procedures

The elimination or reduction of volatile organic solvents is a cornerstone of green chemistry. Solvent-free and microwave-assisted synthetic methods offer significant advantages in terms of reduced reaction times, increased energy efficiency, and minimized waste generation.

Microwave-assisted synthesis has been successfully applied to the formation of diaryl ethers, a reaction analogous to the formation of the diaryl thioether core of this compound. nih.gov Catalyst- and solvent-free microwave-assisted synthesis of 1,2,3-triazoles has also been reported, demonstrating the potential for clean synthesis of heterocyclic structures. rsc.org While a direct microwave-assisted synthesis of this compound is not explicitly detailed, the conversion of benzanilide (B160483) to benzoic acid under microwave irradiation with sulfuric acid as a catalyst showcases the applicability of this technology to the formation of the benzoic acid moiety. ijprdjournal.comyoutube.com

Solvent-free oxidation of sulfides to sulfoxides can be achieved using reagents like iron(III) nitrate (B79036) impregnated on clay (clayfen) under microwave irradiation, providing high yields in a short reaction time. researchgate.net Additionally, the solvent-free oxidation of primary alcohols to aldehydes using Au-Pd/TiO₂ catalysts highlights the potential for developing solventless catalytic processes for various transformations. nih.govresearchgate.net

The following table provides examples of solvent-free and microwave-assisted reactions relevant to the synthesis of the target compound and its analogues.

| Reaction Type | Conditions | Substrates | Product | Yield (%) | Time | Reference |

| Sulfide Oxidation | Clayfen, Microwave | Thioanisole | Methyl phenyl sulfoxide | 95 | 1.5 min | researchgate.net |

| Triazole Synthesis | Microwave, Solvent-free | Trimethylsilylazide, Phenylacetylene | 1-Phenyl-1,2,3-triazole | 99 | 10 min | rsc.org |

| Benzoic Acid Synthesis | H₂SO₄, Microwave | Benzanilide | Benzoic acid | 99 | 7 min | youtube.com |

| Epoxide Ring Opening | Microwave, Solvent-free | Phenyl glycidyl (B131873) ether, Imidazole | Imidazole derivative | Competitive yields | 1 min | nih.gov |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(3-Methylthiophenyl)benzoic acid, the spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and methylthiophenyl rings, a singlet for the methylthio group protons, and a broad singlet for the carboxylic acid proton. The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants would be crucial in assigning the specific positions of the protons on the aromatic rings.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0-13.0 | br s | 1H | -COOH |

| ~7.9-8.1 | d | 2H | Aromatic CH (ortho to -COOH) |

| ~7.5-7.7 | m | 4H | Aromatic CH (phenyl & thiophenyl) |

| ~7.2-7.4 | m | 2H | Aromatic CH (meta to -COOH) |

| ~2.5 | s | 3H | -SCH₃ |

(Note: This is a predictive table based on analogous structures. Actual experimental values may vary.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbon would be identified.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~167 | C=O (Carboxylic Acid) |

| ~125-145 | Aromatic Carbons |

| ~15 | -SCH₃ |

(Note: This is a predictive table based on analogous structures. Actual experimental values may vary.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight. The fragmentation pattern would likely show characteristic losses of the carboxylic acid group and the methylthio group.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 244.06 | [M]⁺ (Molecular Ion) |

| 229.04 | [M-CH₃]⁺ |

| 199.05 | [M-COOH]⁺ |

(Note: This is a predictive table based on theoretical fragmentation. Actual experimental values may vary.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and methyl groups, and C-S stretching vibrations. A commercial source indicates a strong absorption at approximately 1680 cm⁻¹, which is characteristic of the C=O stretch in a carboxylic acid. vulcanchem.com

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic) |

| ~3000-3100 | Medium | C-H stretch (Aromatic) |

| ~2920 | Weak | C-H stretch (Methyl) |

| ~600-800 | Medium | C-S stretch |

(Note: This is a predictive table based on analogous structures. Actual experimental values may vary.)

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) would be used to determine the percentage purity of this compound by separating it from any impurities. Thin-Layer Chromatography (TLC) would serve as a quick and convenient method to monitor the progress of a reaction and to get a qualitative assessment of purity. For HPLC analysis, a reversed-phase column with a suitable mobile phase, likely a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid, would be employed. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to predicting the electronic structure and properties of molecules. researchgate.net These methods have been applied to various benzoic acid derivatives to elucidate their behavior. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of benzoic acid, this analysis reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. libretexts.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For aromatic compounds, the HOMO is often a π-orbital associated with the phenyl ring, and the LUMO is a π*-antibonding orbital. In substituted benzoic acids, the nature and position of the substituents significantly influence the energies and distributions of these orbitals. The methylthio group (-SMe) is an electron-donating group, which would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The carboxylic acid group (-COOH) is an electron-withdrawing group, which would lower the energy of the LUMO.

The distribution of HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic reactions. researchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity to accept electrons. |

Specific calculated values for 4-(3-Methylthiophenyl)benzoic acid are not available in the provided search results but can be determined using computational software like Gaussian. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (in red and yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the negative potential would be concentrated around the oxygen atoms of the carboxylic acid group and potentially the sulfur atom of the methylthio group, indicating these are the primary sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid group and the hydrogen atoms on the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack. The MEP surface provides a comprehensive picture of the molecule's reactivity and intermolecular interaction patterns. mdpi.com

Prediction and Validation of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). academicjournals.org These theoretical predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net For instance, DFT calculations have been successfully used to predict the vibrational frequencies of substituted picolinic acids, which are structurally related to benzoic acid derivatives. academicjournals.org Similarly, the gauge-independent atomic orbital (GIAO) method is commonly employed to calculate NMR chemical shifts with good accuracy. actascientific.com

Molecular Modeling for Structural Insights

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. researchgate.net For this compound, molecular modeling can provide insights into its three-dimensional structure, conformational preferences, and how it might interact with other molecules or biological targets. nih.gov For example, modeling studies on similar benzoic acid derivatives have been used to understand their crystal packing and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov These insights are crucial for materials science applications and in understanding the solid-state behavior of the compound. nih.gov

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For benzoic acid and its derivatives, theoretical studies can elucidate the pathways of various reactions, such as esterification, hydrolysis, and reactions with atmospheric radicals. nih.govrsc.org

For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, which determine the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. rsc.org Studies on the reaction of benzoic acid with OH radicals have shown that both addition and abstraction reactions are possible, and the energetics of these pathways can be computationally determined. nih.gov Such studies on this compound could reveal how the methylthio substituent influences its reactivity and degradation pathways.

Reactivity and Mechanistic Pathways of 4 3 Methylthiophenyl Benzoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylation reactions.

Esterification: The carboxylic acid group of 4-(3-Methylthiophenyl)benzoic acid can readily undergo esterification. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. youtube.com This is an equilibrium-driven process, and to achieve high yields, either the alcohol is used in excess or water is removed as it is formed. tcu.edu Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate esterification reactions of substituted benzoic acids. researchgate.net For instance, the esterification of benzoic acid with ethanol (B145695) produces ethyl benzoate, a compound with a characteristic fruity odor. youtube.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct amidation of unactivated carboxylic acids with amines is possible, often requiring catalysts to proceed efficiently. rsc.org Various coupling agents can be used to facilitate this reaction. For example, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives have been shown to be effective for the amidation of benzoic acids with a wide range of amines, including primary, secondary, aliphatic, and aromatic amines. lookchemmall.com Benzoic acid itself can even catalyze the transamidation of carboxamides with amines under metal-free conditions. sci-hub.se

Table 1: Examples of Esterification and Amidation Reactions for Benzoic Acid Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Esterification | Benzoic acid, Ethanol | H₂SO₄ | Ethyl benzoate | youtube.com |

| Esterification | 4-Fluoro-3-nitrobenzoic acid, Ethanol | H₂SO₄, Microwave | Ethyl 4-fluoro-3-nitrobenzoate | researchgate.net |

| Amidation | Benzoic acid, Aniline | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivative | N-phenylbenzamide | lookchemmall.com |

| Transamidation | Benzamide, Benzylamine | Benzoic acid | N-benzylbenzamide | sci-hub.se |

Decarboxylation and Decarboxylative Functionalization

Traditional decarboxylation of benzoic acids often requires harsh conditions, such as high temperatures, which can limit their application. nih.govnih.gov However, recent advancements have enabled decarboxylative functionalization under milder conditions.

Photoinduced ligand-to-metal charge transfer (LMCT) has emerged as a powerful strategy for the decarboxylation of benzoic acids. nih.govnih.govresearchgate.net This approach allows for the generation of aryl radicals under mild conditions, which can then participate in various bond-forming reactions. For example, a copper-catalyzed decarboxylative hydroxylation of benzoic acids to phenols has been developed that proceeds at 35 °C. nih.gov Similarly, a general method for the decarboxylative fluorination of benzoic acids has been realized using a photoinduced LMCT-enabled radical decarboxylative carbometalation strategy. nih.govorganic-chemistry.org This method is tolerant of a broad range of functional groups, including those that are sensitive to high temperatures. organic-chemistry.org

Decarboxylative sulfoximination of benzoic acids has also been achieved via a photo-induced ligand to copper charge transfer, highlighting the versatility of these modern decarboxylation methods. rsc.org Carboxylic acids with redox-labile substituents, such as thioanisoles, which are structurally related to this compound, can present challenges in decarboxylative transformations due to their potential for oxidation. researchgate.net

Table 2: Modern Decarboxylative Functionalization of Benzoic Acids

| Functionalization | Catalyst/Method | Conditions | Product | Reference(s) |

| Hydroxylation | Copper-catalyzed LMCT | 35 °C, light | Phenol | nih.gov |

| Fluorination | Copper-catalyzed LMCT | Low temperature, light | Aryl fluoride | nih.govorganic-chemistry.org |

| Sulfoximination | Copper-catalyzed LMCT | Mild, light | Aryl sulfoximine | rsc.org |

| Oxygenation | Ce(OtBu)₄/Zr(OtBu)₄ | Air, NaBH₄ | One-carbon shortened alcohol | researchgate.net |

Transformations Involving the Thioether Moiety

The thioether group (-S-CH₃) in this compound is susceptible to oxidation. masterorganicchemistry.com Mild oxidizing agents can convert the thioether to a sulfoxide (B87167), while stronger oxidizing agents can further oxidize it to a sulfone. For example, m-chloroperoxybenzoic acid (m-CPBA) is a common reagent used for the oxidation of sulfides to sulfoxides and sulfones. masterorganicchemistry.comacs.org The presence of a thioether can sometimes be incompatible with certain reaction conditions, particularly those involving strong oxidants. acs.org

The sulfur atom in the thioether is more nucleophilic than the oxygen in an ether, making it reactive in SN2 reactions with alkyl halides to form sulfonium (B1226848) salts. masterorganicchemistry.com

Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is influenced by the directing effects of the substituents on both aromatic rings. The carboxylic acid group is a deactivating, meta-directing group. masterorganicchemistry.com The methylthio group (-S-CH₃) is an activating, ortho-, para-directing group.

Therefore, for electrophilic attack on the benzoic acid ring, substitution would be directed to the positions meta to the carboxylic acid (positions 2 and 6). However, the bulky 3-methylthiophenyl substituent may sterically hinder the 2-position.

For electrophilic attack on the other phenyl ring, the methylthio group will direct incoming electrophiles to the ortho and para positions relative to it (positions 2', 4', and 6'). The existing bond to the benzoic acid ring is at the 3' position.

Role as a Chemical Intermediate in Complex Molecule Synthesis

Methylthio-substituted benzoic acids are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.com The ability to functionalize both the carboxylic acid group and the aromatic rings, as well as the potential to modify the thioether, makes these compounds versatile starting materials.

For instance, a patented method describes the preparation of methylthio-benzoic acid from chlorobenzonitrile and sodium methylmercaptide, highlighting its utility as a precursor in organic synthesis. google.com While specific examples detailing the use of this compound in the synthesis of complex molecules are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. The isosteric relationship between 2-phenoxybenzoic acids and anthranilic acids, which are known for their anti-inflammatory properties, suggests that derivatives of this compound could also be of interest in medicinal chemistry. nih.gov

Derivatization and Structural Modification Studies

Synthesis of Functionalized Analogues and Homologues

The synthesis of derivatives of 4-(3-methylthiophenyl)benzoic acid often involves multi-step reaction sequences that target the carboxylic acid group, the aromatic rings, or the thioether linkage. These modifications aim to introduce a variety of functional groups, thereby creating a library of new chemical entities with potentially enhanced or novel properties.

A primary route for derivatization is through reactions involving the carboxylic acid functionality. For instance, the conversion of the benzoic acid to its corresponding acid chloride opens the door to a wide range of amide and ester derivatives. This has been demonstrated in the synthesis of benzoylthioureido derivatives, where a benzoic acid is first converted to its acid chloride, then to a benzoyl isothiocyanate, and finally reacted with amines like 4-aminobenzoic acid or its ethyl ester to produce complex ureido compounds. nih.gov

Another key point of modification is the thioether group. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. For example, the oxidation of 4-(methylthio)phenyl esters to their 4-(methylsulfonyl)phenyl counterparts has been achieved using reagents like m-chloroperoxybenzoic acid. acs.org This transformation from a thioether to a sulfone significantly alters the electronic properties of the molecule, which can be a crucial factor in its intended application. A patented process for preparing 4-methylsulfonyl benzoic acid derivatives highlights the use of hydrogen peroxide with a sodium tungstate (B81510) catalyst for this oxidation step. google.com

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in constructing the core biphenyl (B1667301) structure or introducing further substitutions. Methodologies like the Suzuki or Negishi coupling could be adapted to link a substituted phenylboronic acid or organozinc compound with a suitable halogenated or triflated benzoic acid precursor. While specific examples for this compound are not extensively detailed, the synthesis of analogous biaryl compounds, such as 4-nonylbenzoic acid from 4-chlorobenzoic acid methyl ester and a Grignard reagent using an iron catalyst, illustrates the feasibility of such C-C bond-forming strategies. orgsyn.org

The synthesis of homologues, where the carbon chain or linker between the phenyl rings is altered, and the introduction of various substituents on either aromatic ring, are also explored. For example, research on 'Benzoic acid, 4-(((4-methoxyphenyl)thio)methyl)-3-nitro-' involves nitration and Friedel-Crafts type reactions to build a more complex scaffold from simpler benzoic acid starting materials. ontosight.ai These synthetic efforts provide access to a diverse set of molecules for further investigation.

Investigation of Structure-Reactivity Relationships through Derivatization

The systematic derivatization of this compound is crucial for understanding its structure-reactivity relationships (SRR). By modifying specific parts of the molecule and observing the resulting changes in chemical or biological activity, researchers can deduce the role of each functional group.

A key area of investigation is the impact of substituents on the electron distribution and conformation of the molecule. The introduction of electron-withdrawing groups, such as a nitro group, or electron-donating groups can significantly influence the acidity of the carboxylic acid, the nucleophilicity of the sulfur atom, and the reactivity of the aromatic rings towards electrophilic or nucleophilic attack. ontosight.aiontosight.ai For example, the oxidation of the methylthio group (-SMe) to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO2Me) group drastically increases the electron-withdrawing nature of the substituent. acs.orggoogle.com This change can affect the molecule's interaction with biological targets, such as enzymes or receptors. ontosight.ai

Computational studies, such as those using Density Functional Theory (DFT), are employed to predict how structural changes affect molecular properties. For the related compound 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations have been used to determine reactivity descriptors like ionization energy, hardness, and the HOMO-LUMO energy gap. researchgate.net Such analyses can predict the most likely sites for nucleophilic or electrophilic attack and how solvation might alter the molecule's reactivity. researchgate.net

The conformational flexibility of the biaryl system is another important aspect. The dihedral angle between the two phenyl rings can be influenced by the nature and position of substituents, which in turn can affect how the molecule fits into a binding pocket of a protein. nih.gov Studies on benzyloxyphenyl-methylaminophenol derivatives, for instance, have explored how different analogues bind to the STAT3 protein, providing insights into the structure-activity relationship for pathway inhibition. nih.govresearchgate.net

Utilization of Derivatives in Advanced Synthetic Applications

Derivatives of this compound serve as versatile building blocks in more complex organic syntheses. Their utility often stems from the ability to selectively transform one functional group in the presence of others.

One significant application is in the field of medicinal chemistry, where these derivatives can act as scaffolds for the development of new therapeutic agents. researchgate.netpreprints.org The benzoic acid moiety is a common feature in many biologically active compounds. ontosight.airesearchgate.net By creating derivatives of this compound, chemists can synthesize libraries of compounds for screening against various diseases. For example, benzoic acid derivatives have been investigated for their potential as inhibitors of enzymes like carbonic anhydrase or kinases involved in inflammatory pathways. nih.govcornell.eduresearchgate.net

The strategic use of the thioether and its oxidized forms (sulfoxide and sulfone) is a key synthetic tool. A 4-(methylthio)phenyl ester can serve as a protected form of a phenol. acs.org The thioether is relatively stable but can be converted into a highly effective leaving group (the corresponding sulfone) upon oxidation. This "protection-activation" strategy is particularly useful in multi-step syntheses, such as in the preparation of peptides and depsipeptides, where the ester can be activated for coupling at a later stage. acs.org

Furthermore, the biaryl structure of these compounds makes them valuable intermediates in the synthesis of materials with specific electronic or optical properties. The core structure is common in molecules designed for applications in materials science, and the ability to functionalize the rings and the linker allows for fine-tuning of these properties.

Supramolecular Chemistry and Non Covalent Interactions

Design and Characterization of Hydrogen Bonding Networks

The most significant non-covalent interaction governing the structure of carboxylic acids is hydrogen bonding. The carboxylic acid functional group is well-known for its ability to form robust and predictable hydrogen-bonded motifs known as supramolecular synthons.

In the case of 4-(3-Methylthiophenyl)benzoic acid, the primary and most anticipated supramolecular synthon is the carboxylic acid homodimer . This motif consists of two molecules of the acid associating through a pair of O-H···O hydrogen bonds, forming a stable, eight-membered ring with an R²₂(8) graph-set notation. This dimerization is a highly reliable interaction in the crystal engineering of carboxylic acids. The formation of these dimers effectively neutralizes the strongest hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), allowing weaker interactions to direct the subsequent packing of these dimeric units.

While specific crystallographic data for this compound is not publicly available, the characteristics of this hydrogen-bonding network can be inferred from extensive studies on analogous benzoic acid and biphenyl (B1667301) derivatives. The O-H···O bond distances in such dimers are typically in the range of 2.6 to 2.7 Å, indicating a strong hydrogen bond. The resulting dimeric structure creates a larger, more rigid building block for the formation of higher-order assemblies. Beyond the primary dimer formation, weaker C-H···O or C-H···π interactions may also play a role in the extended crystal lattice, connecting the dimers into sheets or three-dimensional networks. The sulfur atom of the methylthio group could also potentially act as a weak hydrogen bond acceptor, further influencing the crystal packing.

Table 1: Expected Hydrogen Bonding Parameters for the this compound Dimer

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Description |

| Primary H-Bond | O-H···O=C | 2.6 - 2.7 | Forms the characteristic R²₂(8) centrosymmetric dimer. |

| Secondary Interaction | C-H···O | 3.0 - 3.5 | Potential weak interactions linking dimers. |

| Secondary Interaction | C-H···π | 3.2 - 3.8 | Interactions involving aromatic C-H bonds and the π-system of an adjacent ring. |

| Potential Interaction | C-H···S | 3.5 - 4.0 | A weak interaction involving the sulfur atom that could influence packing. |

Note: The data in this table is based on typical values observed for similar carboxylic acid structures in the Cambridge Structural Database (CSD) and represents expected, rather than experimentally determined, values for the title compound.

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cyclodextrins)

Host-guest chemistry involves the encapsulation of one molecule (the guest) within another, larger molecule (the host). Macrocyclic receptors like cyclodextrins are widely used hosts due to their unique structure: a hydrophilic exterior and a hydrophobic inner cavity. This allows them to encapsulate nonpolar or sparingly soluble guest molecules in aqueous solutions. nih.gov

This compound possesses significant hydrophobic character due to its two phenyl rings and the methylthio group, making it a suitable candidate for complexation with cyclodextrins, particularly β-cyclodextrin, which has a cavity size appropriate for encapsulating aromatic compounds. tnstate.eduresearchgate.net The formation of an inclusion complex is primarily driven by the hydrophobic effect, where the nonpolar part of the guest molecule is expelled from the aqueous environment and enters the nonpolar cyclodextrin (B1172386) cavity.

In such a complex, it is anticipated that the 3-methylthiophenyl moiety would be encapsulated within the β-cyclodextrin cavity. The orientation would likely position the hydrophobic part of the guest inside the host, while the more polar carboxylic acid group would remain near the rim of the cyclodextrin, interacting with the solvent or the hydroxyl groups on the host's exterior. This encapsulation can lead to significant changes in the physicochemical properties of the guest molecule, such as increased aqueous solubility and enhanced chemical stability. nih.govnih.gov The formation and stoichiometry (typically 1:1) of such complexes can be characterized using techniques like NMR spectroscopy, UV-Vis spectrophotometry, and calorimetry. nih.gov

Table 2: Predicted Features of Host-Guest Complexation with β-Cyclodextrin

| Feature | Description | Expected Outcome |

| Driving Force | Hydrophobic Effect | Spontaneous encapsulation of the nonpolar moiety of the guest in the host cavity. |

| Guest Orientation | 3-Methylthiophenyl group inside the cavity | Maximizes hydrophobic interactions and positions the polar carboxyl group towards the aqueous phase. |

| Stoichiometry | 1:1 Host:Guest | A single molecule of this compound is encapsulated by one β-cyclodextrin molecule. |

| Resulting Properties | Increased aqueous solubility | Shielding of the hydrophobic guest from water enhances its solubility. |

| Characterization | NMR, UV-Vis, Isothermal Titration Calorimetry (ITC) | Confirmation of complex formation, determination of binding constant and stoichiometry. |

Self-Assembly Principles and Directed Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. beilstein-journals.org For this compound, the principles of self-assembly are dictated by a hierarchy of these interactions.

The most dominant interaction is the hydrogen bonding that leads to the formation of the carboxylic acid dimers, as discussed in section 7.1. This initial dimerization is the first and most crucial step in the self-assembly process, creating a well-defined, larger supramolecular building block.

Once the dimers are formed, their subsequent arrangement into a larger, ordered architecture is directed by weaker, yet significant, non-covalent forces. These include:

π-π Stacking: The planar, electron-rich aromatic rings of the biphenyl system can stack on top of each other. These interactions, typically occurring at distances of 3.3-3.8 Å, are crucial for organizing the dimers into columns or layers. The presence of the methylthio substituent may influence the electronic nature of the phenyl ring and thus the geometry and strength of the π-π stacking.

Weak Hydrogen Bonds: As mentioned previously, C-H···O or potential C-H···S interactions can provide additional directionality, linking the primary dimer-based assemblies into more complex three-dimensional structures. nih.gov

Environmental Degradation Pathways and Chemical Fate

Biotic Degradation Mechanisms and Metabolic Pathways

The microbial breakdown of 4-(3-Methylthiophenyl)benzoic acid is anticipated to proceed through pathways known for its constituent parts: the benzoic acid moiety and the thioanisole-like structure.

The benzoic acid ring is a common substrate for microbial degradation. Bacteria typically initiate the breakdown of benzoic acid and its derivatives through hydroxylation, followed by cleavage of the aromatic ring. nih.govcapes.gov.br This process is well-documented for various substituted benzoic acids, such as chloro- and methyl-substituted variants, which can be completely mineralized by certain microbial strains. nih.gov For instance, Pseudomonas species are known to degrade a variety of aromatic compounds. nih.govoup.com

The methylthiophenyl group is analogous to thioanisole (B89551) (methyl phenyl sulfide). Microbial metabolism of thioanisole often involves the oxidation of the sulfur atom. This can lead to the formation of methyl phenyl sulfoxide (B87167) and subsequently methyl phenyl sulfone. nih.gov These reactions are often catalyzed by monooxygenase and peroxidase enzymes found in various bacteria and fungi. Some microorganisms can utilize organosulfur compounds as a source of both carbon and sulfur. nih.gov The herbicide thiobencarb (B1683131), which contains a thioether linkage, is known to be degraded by bacteria such as Dechloromonas sp. and Thauera sp. under anaerobic conditions, with cleavage of the sulfur-carbon bond. nih.govoup.com Similarly, the insecticide fipronil (B1672679), which also contains a sulfur atom, undergoes biotic degradation through oxidation and reduction of the sulfur moiety. nih.govnih.govmdpi.comvu.nl

Based on these analogous pathways, the biotic degradation of this compound would likely involve two main routes:

Oxidation of the sulfur atom: The methylthio group could be oxidized to a sulfoxide and then a sulfone, forming 4-(3-Methylsulfinylphenyl)benzoic acid and 4-(3-Methylsulfonylphenyl)benzoic acid, respectively.

Degradation of the benzoic acid ring: The benzoic acid ring could be hydroxylated and subsequently cleaved, leading to aliphatic intermediates that can be further metabolized.

It is also possible that a combination of these pathways occurs, or that cleavage of the C-S bond takes place, releasing the benzoic acid and a sulfur-containing fragment.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic processes, particularly photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.

Photolysis: Aromatic compounds can undergo photodegradation when exposed to sunlight. For benzoic acid, photolysis, especially in the presence of photosensitizers or in advanced oxidation processes (AOPs) like UV/H₂O₂, can lead to its degradation. nih.gov The primary mechanism often involves the generation of hydroxyl radicals, which attack the aromatic ring. mdpi.comiaea.orgresearchgate.net Similarly, thioanisole has been shown to undergo photocatalytic oxidation, often yielding methyl phenyl sulfoxide. iaea.org Therefore, it is plausible that this compound undergoes photolysis, potentially leading to oxidation of the sulfur atom or degradation of the aromatic rings. The insecticide fipronil is also known to undergo photolysis to form fipronil desulfinyl. nih.govresearchgate.net

Hydrolysis: The thioether bond in compounds like thioanisole is generally stable to hydrolysis under neutral pH conditions. However, the hydrolysis of thioesters can be catalyzed by acids or metal ions. wikipedia.orgorganic-chemistry.orglibretexts.orgthieme-connect.de While this compound is not a thioester, the stability of the C-S bond could be influenced by environmental conditions. The hydrolysis of the related herbicide thiobencarb is generally slow under normal environmental conditions. epa.gov The degradation of benzoic acid and its derivatives in subcritical water, an abiotic process, has been shown to occur via decarboxylation at high temperatures. nih.govresearchgate.net

Characterization of Degradation Products and Intermediates

Based on the predicted biotic and abiotic degradation pathways, several potential degradation products and intermediates of this compound can be postulated.

Table 1: Potential Degradation Products of this compound and Their Formation Pathways

| Degradation Product/Intermediate | Predicted Formation Pathway |

| 4-(3-Methylsulfinylphenyl)benzoic acid | Biotic or abiotic oxidation of the sulfur atom. |

| 4-(3-Methylsulfonylphenyl)benzoic acid | Further biotic or abiotic oxidation of the sulfoxide. |

| Hydroxylated derivatives | Biotic or abiotic hydroxylation of the benzoic acid or phenyl ring. |

| Ring-cleavage products (aliphatic acids) | Subsequent biotic degradation of the aromatic rings. |

| 4-Carboxybenzenesulfinic acid | Potential product from the cleavage of the C-S bond. |

| 3-Methylthiophenol | Potential product from the cleavage of the C-C bond between the two aromatic rings. |

The degradation of the insecticide fipronil results in several metabolites, including fipronil sulfone (from oxidation), fipronil sulfide (B99878) (from reduction), and fipronil amide (from hydrolysis). nih.govmdpi.comresearchgate.net The herbicide thiobencarb degrades into metabolites such as 4-chlorobenzyl alcohol, 4-chlorobenzoic acid, and benzoic acid under anaerobic conditions. nih.govoup.comoup.com These examples from structurally related pesticides support the potential for a variety of degradation products from this compound.

Factors Influencing Environmental Persistence and Transformation Kinetics

The environmental persistence and the rate of transformation of this compound are influenced by a combination of chemical, physical, and biological factors.

Environmental Conditions:

pH: The pH of the soil and water can affect the ionization state of the carboxylic acid group, which in turn can influence its sorption to soil particles and its bioavailability for microbial degradation. The degradation rates of some substituted benzoic acids have been shown to be pH-dependent. nih.gov

Temperature: Temperature affects the rate of both biotic and abiotic degradation processes. Higher temperatures generally lead to faster degradation rates, up to an optimal point for microbial activity.

Oxygen Availability: The availability of oxygen is a critical factor. Aerobic conditions are generally required for the oxidative degradation of aromatic rings and the oxidation of the sulfur atom. Under anaerobic conditions, reductive pathways may become more important, as seen with the degradation of fipronil to fipronil sulfide. vu.nl

Presence of Other Substances: The presence of other organic matter can serve as a co-metabolite, potentially enhancing the degradation of the target compound. nih.gov Conversely, the presence of toxic substances can inhibit microbial activity and slow down degradation.

Microbial Community: The composition and activity of the microbial community in a particular environment are crucial for biotic degradation. The presence of microorganisms with the necessary enzymatic machinery to attack both the aromatic rings and the thioether linkage will determine the rate and extent of degradation. oup.comnih.gov

Table 2: Factors Influencing the Environmental Fate of this compound

| Factor | Influence on Degradation |

| Biotic | |

| Microbial Population | Presence of specific bacteria and fungi with appropriate enzymes is essential for degradation. |

| Co-metabolism | Presence of other organic compounds can enhance microbial activity and degradation rates. |

| Acclimation | Prior exposure of microbial communities to the compound can lead to faster degradation. |

| Abiotic | |

| Sunlight (Photolysis) | Can lead to direct or indirect photodegradation, especially in surface waters. |

| pH | Affects the ionization state, solubility, and potential for hydrolysis. |

| Temperature | Influences the rates of all chemical and biological reactions. |

| Redox Potential | Determines whether oxidative or reductive degradation pathways are favored. |

| Sorption | |

| Soil Organic Matter | The compound may sorb to organic matter, affecting its bioavailability and mobility. |

| Clay Content | Can also influence sorption and availability. |

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 4-(3-Methylthiophenyl)benzoic acid with high purity?

Methodological Answer:

The synthesis typically involves functionalization of the benzoic acid core via nucleophilic substitution or coupling reactions. Key steps include:

- Chlorination/Sulfanylation: Introduce the methylthio group at the 3-position using reagents like methanethiol derivatives under controlled pH (e.g., FeCl₃ catalysis) .

- Oxidation/Reduction: Use oxidizing agents (e.g., KMnO₄) to ensure carboxylate group integrity or reducing agents (e.g., LiAlH₄) for intermediate stabilization .

- Purification: Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Reaction yields for analogous benzoic acid derivatives range from 58% to 70% under optimized conditions .

Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and methylthio groups (δ 2.5–3.0 ppm). Splitting patterns reveal substitution positions .

- ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and aromatic carbons (δ 120–140 ppm) .

- IR Spectroscopy: Detect carboxyl C=O stretching (~1680–1720 cm⁻¹) and S-CH₃ vibrations (~650 cm⁻¹) .

- Thermal Analysis (TGA/DSC): Assess decomposition temperatures (e.g., 200–300°C for analogous compounds) and phase transitions .

Advanced Research Questions

How can researchers resolve contradictions in crystallographic data during structural refinement of this compound derivatives?

Methodological Answer:

- Software Tools: Use SHELXL for small-molecule refinement, which handles twinning and high-resolution data effectively. For ambiguous electron density, employ SIR97 for direct-method phase refinement .

- Validation Metrics: Cross-check R-factors (target < 5%), residual density maps (±0.3 eÅ⁻³), and Hirshfeld surface analysis to validate intermolecular interactions .

- Case Example: A study on 4-(methylthio)benzoic acid resolved positional disorder via iterative refinement and comparison of simulated/experimental powder diffraction patterns .

What computational methods are recommended for analyzing the electronic properties of this compound and its interactions with biological targets?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). For example, azole derivatives of benzoic acids show binding affinities via hydrogen bonding and π-Stacking .

- Electron Localization Function (ELF): Map electron density to identify reactive sites (e.g., carboxyl group nucleophilicity) .

How can polymorphism in this compound be systematically investigated using X-ray powder diffraction?

Methodological Answer:

- Data Collection: Use synchrotron radiation or high-resolution lab diffractometers (Cu-Kα, λ=1.5418 Å). Index patterns with WinGX or ORTEP-3 .

- Rietveld Refinement: Fit experimental data to theoretical models (e.g., P21/c space group for monoclinic systems). Monitor χ² values (< 2) and profile residuals .

- Case Study: Polymorphs of 4-(methylthio)benzoic acid were distinguished via Hirshfeld surface analysis, revealing differences in S···O and C-H···π interactions .

What strategies are effective in optimizing reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- Reagent Selection: Use mild oxidizing agents (e.g., H₂O₂/AcOH) to prevent over-oxidation of the methylthio group .

- Temperature Control: Maintain reactions at 45–60°C to balance kinetics and selectivity. For example, triazine derivatives of benzoic acid achieved 95% purity at 45°C .

- In Situ Monitoring: Employ HPLC-MS to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equiv nucleophile) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.